REACTION_SMILES
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[CH:42]1([NH:43][CH:44]2[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49]2)[CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]1.[Li+:5].[Na+:41].[O:56]1[CH2:57][CH2:58][CH2:59][CH2:60]1.[O:6]=[C:7]([CH:8]([CH3:9])[c:10]1[cH:11][c:12]([C:20]([F:21])([F:22])[F:23])[cH:13][c:14]([C:16]([F:17])([F:18])[F:19])[cH:15]1)[N:24]1[CH:25]([CH2:26][c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[CH2:33][O:34][C:35]1=[O:36].[OH-:4].[OH2:3].[OH2:55].[OH:1][OH:2].[S:37](=[O:38])([OH:39])[O-:40]>>[O:3]=[C:7]([OH:4])[CH:8]([CH3:9])[c:10]1[cH:11][c:12]([C:20]([F:21])([F:22])[F:23])[cH:13][c:14]([C:16]([F:17])([F:18])[F:19])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC(NC2CCCCC2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
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CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=S([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |